4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide
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Overview
Description
4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a sulfonamide group, which is a functional group commonly found in many biologically active molecules. The presence of the hydroxy and tetradecyloxy groups further enhances its chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2-(tetradecyloxy)aniline. This reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
- 4-{[1-(2-hydroxyphenyl)ethylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
Uniqueness
4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetradecyloxy group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability .
Properties
CAS No. |
647842-90-8 |
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Molecular Formula |
C26H39NO4S |
Molecular Weight |
461.7 g/mol |
IUPAC Name |
4-hydroxy-N-(2-tetradecoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C26H39NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-15-22-31-26-17-14-13-16-25(26)27-32(29,30)24-20-18-23(28)19-21-24/h13-14,16-21,27-28H,2-12,15,22H2,1H3 |
InChI Key |
ACFRYNCNXLYIRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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